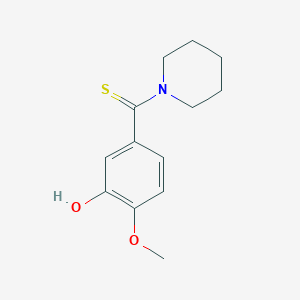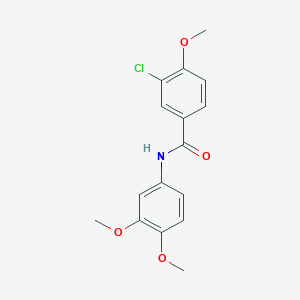
2-(3-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide, commonly known as NPTA, is a thiazole-based compound that has been extensively studied for its potential applications in scientific research. This chemical compound has a unique molecular structure that makes it an attractive candidate for various research purposes.
Mécanisme D'action
The mechanism of action of NPTA is not fully understood. However, it is believed that the compound exerts its biological effects by interacting with specific enzymes and proteins. For example, NPTA has been shown to inhibit acetylcholinesterase by binding to the active site of the enzyme. This leads to the accumulation of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission and improve cognitive function.
Biochemical and Physiological Effects:
NPTA has been shown to have various biochemical and physiological effects. For example, it has been reported to exhibit potent antioxidant activity, which can protect cells from oxidative damage. Moreover, NPTA has been shown to have anti-inflammatory properties, which can reduce inflammation and pain. Additionally, NPTA has been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
NPTA has several advantages for lab experiments. It is a stable and relatively inexpensive compound that can be easily synthesized in large quantities. Moreover, NPTA has been extensively studied, and its biological activities are well-documented. However, there are some limitations to the use of NPTA in lab experiments. For example, the compound has poor solubility in water, which can limit its bioavailability. Additionally, NPTA has been reported to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on NPTA. One potential direction is to investigate the compound's potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Moreover, further studies are needed to elucidate the mechanism of action of NPTA and its interactions with specific enzymes and proteins. Additionally, the development of new derivatives of NPTA with improved solubility and bioavailability could enhance its potential applications in scientific research.
In conclusion, NPTA is a thiazole-based compound that has been extensively studied for its potential applications in scientific research. The compound has various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Moreover, NPTA has been reported to exhibit potent inhibitory effects against a wide range of enzymes. Although there are some limitations to the use of NPTA in lab experiments, the compound has several advantages, including its stability and relative affordability. There are several future directions for the research on NPTA, including investigating its potential applications in the treatment of neurodegenerative diseases and developing new derivatives with improved solubility and bioavailability.
Méthodes De Synthèse
The synthesis of NPTA involves the reaction between 3-nitrophenol and 2-aminothiazole in the presence of acetic anhydride and pyridine. The reaction leads to the formation of NPTA as a yellow crystalline solid. The purity of the compound can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
NPTA has been extensively studied for its potential applications in scientific research. It has been shown to have various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Moreover, NPTA has been reported to exhibit potent inhibitory effects against a wide range of enzymes, including acetylcholinesterase, butyrylcholinesterase, tyrosinase, and carbonic anhydrase.
Propriétés
IUPAC Name |
2-(3-nitrophenoxy)-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4S/c15-10(13-11-12-4-5-19-11)7-18-9-3-1-2-8(6-9)14(16)17/h1-6H,7H2,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPIHRTVDRKBRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)NC2=NC=CS2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-{[3-(2-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B5832413.png)
![1-acetyl-3-cyclohexyl-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5832418.png)


![3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5832443.png)
![2-[(3-methoxyphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5832449.png)
![ethyl 2-[(cyclopentylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5832455.png)
![4-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5832464.png)
![N-methyl-N-(4-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B5832468.png)
![2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5832483.png)

![3-{[(1-naphthyloxy)acetyl]amino}benzoic acid](/img/structure/B5832507.png)
